REACTION_SMILES
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[CH3:1][O:2][CH:3]([CH2:4][OH:5])[CH3:6].[Cl-:7].[c:8]1([CH3:18])[cH:9][cH:10][c:11]([S:14](=[O:15])(=[O:16])[OH:17])[cH:12][cH:13]1.[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[CH3:1][O:2][CH:3]([CH2:4][O:5][S:14]([c:11]1[cH:10][cH:9][c:8]([CH3:18])[cH:13][cH:12]1)(=[O:15])=[O:16])[CH3:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COC(C)COS(=O)(=O)c1ccc(C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |